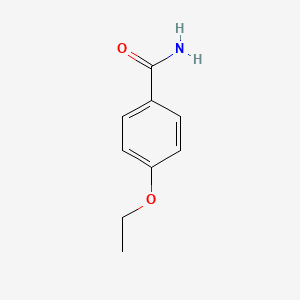

4-Ethoxybenzamide

CAS No.: 27043-22-7

Cat. No.: VC8464360

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27043-22-7 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 4-ethoxybenzamide |

| Standard InChI | InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |

| Standard InChI Key | AZEIRPAUJXANCS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)N |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)N |

| Melting Point | 209.0 °C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

4-Ethoxybenzamide has the molecular formula and a molecular weight of 165.189 g/mol . Its structure consists of a benzamide core (a benzene ring linked to a carboxamide group) with an ethoxy (-OCHCH) substituent at the para position relative to the amide group. The compound’s IUPAC name is 4-ethoxybenzenecarboxamide.

Synthesis and Industrial Production

Conventional Synthetic Methods

Early synthesis routes for 4-ethoxybenzamide involved salicylamide and monobromoethane in alkaline ethanol solutions under pressurized conditions. These methods required organic solvents like 95% ethanol and catalysts such as benzyl triethylamine chloride, resulting in complex purification steps and moderate yields .

Advanced Solvent-Free Synthesis

A patent-pending method (CN102675143A) revolutionized production by eliminating organic solvents. This approach uses salicylamide and ethyl sulfate in a sodium hydroxide solution, proceeding via three temperature-controlled phases:

-

Induction Phase: 50–55°C for 1–1.5 hours.

-

Main Reaction: 55–65°C for 2.5–3 hours.

Table 1: Synthesis Conditions and Outcomes

| Parameter | Value/Description | Source |

|---|---|---|

| Reactants | Salicylamide, ethyl sulfate, NaOH | |

| Temperature Range | 50–80°C | |

| Reaction Time | 4.5–6 hours | |

| Yield | 68–98% | |

| Purity (UV Spectrophotometry) | 98.1% |

This method achieves a yield exceeding 98% and complies with the 2006 Chinese National Drug Standards, making it viable for pharmaceutical manufacturing .

Physicochemical Properties

Thermal and Physical Constants

4-Ethoxybenzamide exhibits a melting point of 208–210°C and a boiling point of 307.7±15.0°C at 760 mmHg. Its density is 1.1±0.1 g/cm³, and the flash point is 159.0±16.7°C, indicating moderate thermal stability .

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 208–210°C | |

| Boiling Point | 307.7±15.0°C | |

| Density | 1.1±0.1 g/cm³ | |

| Flash Point | 159.0±16.7°C | |

| Solubility | Low in water; soluble in polar organic solvents |

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1650 cm (amide C=O stretch) and 1240 cm (C-O-C ether stretch) .

Industrial and Regulatory Considerations

Regulatory Compliance

Industrial production methods adhere to the 2006 Chinese National Drug Standards, ensuring purity ≥98% and absence of toxic solvents .

Future Research Directions

-

Pharmacological Studies: Investigate analgesic or anti-inflammatory properties.

-

Environmental Impact: Assess biodegradation and ecotoxicity.

-

Synthetic Optimization: Explore catalytic methods to reduce reaction times.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume